ER 50891

Übersicht

Beschreibung

ER 50891 ist ein potenter Antagonist des Retinsäure-Rezeptors Alpha (RARα). Es ist bekannt für seine Fähigkeit, die inhibitorische Wirkung von All-trans-Retinsäure zu reduzieren und die durch Knochenmorphogenetisches Protein 2 induzierte Osteoblastendifferenzierung wiederherzustellen . Diese Verbindung hat bedeutende Auswirkungen auf das Gebiet der Knochenbiologie und der Retinoidrezeptorforschung.

Wissenschaftliche Forschungsanwendungen

ER 50891 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the function of retinoic acid receptors and their role in various chemical processes.

Medicine: Potential therapeutic applications in conditions related to bone metabolism and retinoid signaling pathways.

Industry: Utilized in the development of new pharmaceuticals targeting retinoic acid receptors.

Wirkmechanismus

Target of Action

The primary target of ER 50891 is the retinoic acid receptor α (RARα) . RARα is a nuclear receptor that regulates gene expression. It plays a crucial role in cellular growth, differentiation, and homeostasis .

Mode of Action

This compound acts as an antagonist of RARα . By binding to this receptor, it inhibits the action of retinoic acid, a metabolite of vitamin A that normally activates RARα . This results in a significant attenuation of the inhibitive effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis .

Biochemical Pathways

The antagonistic action of this compound on RARα affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the action of ATRA, this compound can modulate these processes, particularly osteoblastogenesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of osteoblastogenesis . By attenuating the inhibitive effects of ATRA on BMP-2-induced osteoblastogenesis, this compound promotes the formation of osteoblasts, which are cells that contribute to bone formation .

Biochemische Analyse

Biochemical Properties

ER 50891 interacts with the retinoic acid receptor α (RARα), displaying selective affinity for RARα . The IC50 value of this compound for RARα is 31.2 nM . This interaction antagonizes the inhibitive effect of all-trans retinoic acid (ATRA) and rescues bone morphogenetic protein 2 (BMP 2)-induced osteoblastogenesis .

Cellular Effects

This compound has been shown to significantly antagonize the inhibition of ATRA and enhance the total cell metabolic activity and proliferation of preosteoblasts . Dose-dependent assays show this compound could also rescue ATRA inhibited osteocalcin (OCN) expression and mineralization with or without the induction of BMP .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the retinoic acid receptor α (RARα). By binding to RARα, this compound can attenuate the inhibitive effects of all-trans retinoic acid (ATRA) on bone morphogenetic protein 2 (BMP 2)-induced osteoblastogenesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

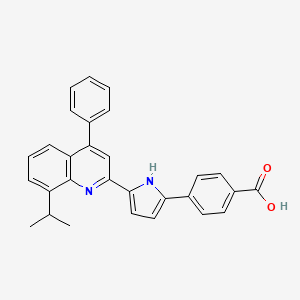

Die Synthese von ER 50891 umfasst die Herstellung von Chinolinderivaten. Der chemische Name von this compound ist 4-[5-[8-(1-Methylethyl)-4-phenyl-2-chinolinyl]-1H-pyrrolo-2-benzoesäure . Der Syntheseweg umfasst typischerweise die Bildung des Chinolinkernes, gefolgt von der Einführung der Pyrrolo-Benzoesäure-Einheit. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung ähnlicher Synthesewege wie im Labormaßstab umfassen. Der Prozess würde für Skalierbarkeit, Kosteneffizienz und Umweltaspekte optimiert. Dazu gehören der Einsatz von kontinuierlichen Fließreaktoren, automatisierter Synthese und Reinigungstechniken, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel, Nukleophile und Basen. Die Bedingungen umfassen typischerweise moderate Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen eingesetzt, um eine Überreduktion zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen halogenierte Derivate liefern, während Oxidationsreaktionen Chinolin-N-oxide erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Funktion von Retinsäure-Rezeptoren und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit dem Knochenstoffwechsel und den Retinoid-Signalwegen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Retinsäure-Rezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem er den Retinsäure-Rezeptor Alpha (RARα) antagonisiert. Dieser Rezeptor ist an der Regulation der Genexpression beteiligt, die mit der Zelldifferenzierung und -proliferation zusammenhängt. Durch die Hemmung von RARα reduziert this compound die inhibitorischen Wirkungen von All-trans-Retinsäure auf die durch Knochenmorphogenetisches Protein 2 induzierte Osteoblastogenese . Dieser Mechanismus beinhaltet die Modulation spezifischer molekularer Pfade, die die Differenzierung und das Wachstum von Knochenzellen steuern.

Analyse Chemischer Reaktionen

Types of Reactions

ER 50891 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinoline N-oxides.

Vergleich Mit ähnlichen Verbindungen

ER 50891 ist einzigartig in seiner hohen Selektivität und Potenz als RARα-Antagonist. Ähnliche Verbindungen umfassen:

BMS453: Ein synthetisches Retinoid, das als potenter und selektiver Agonist von RARβ wirkt.

AC-55649: Ein hochspezifischer Isoform-selektiver Agonist des humanen RARβ2-Rezeptors.

CD437: Ein spezifischer Agonist des Retinsäure-Rezeptors Gamma (RARγ).

Diese Verbindungen unterscheiden sich in ihrer Rezeptorselektivität und ihren biologischen Wirkungen, was die einzigartigen Eigenschaften von this compound bei der gezielten Ansteuerung von RARα hervorhebt.

Eigenschaften

IUPAC Name |

4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNKLDHMQVTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026640 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187400-85-7 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

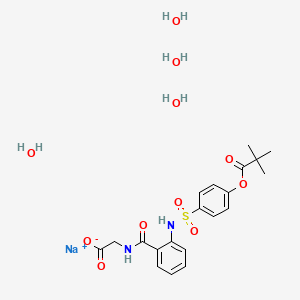

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

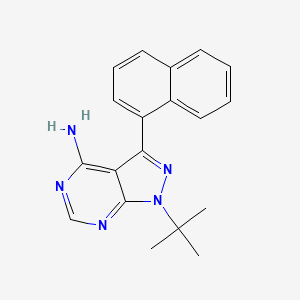

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)